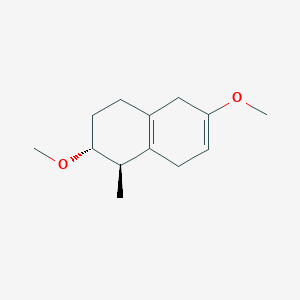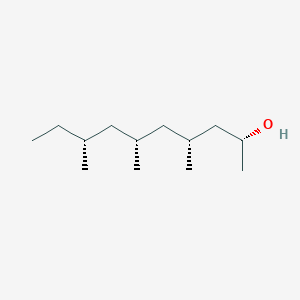![molecular formula C34H32Ge2 B14258799 (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] CAS No. 333737-46-5](/img/structure/B14258799.png)
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] is a complex organogermanium compound It is characterized by the presence of a phenylethene backbone with two methyl(diphenyl)germane groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] typically involves the reaction of phenylethene derivatives with methyl(diphenyl)germane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into simpler germanium-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically require catalysts such as palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide (GeO₂), while reduction can produce simpler organogermanium compounds.
科学研究应用
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicine or industry.
相似化合物的比较
Similar Compounds
- (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)silane]
- (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)stannane]
Uniqueness
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon and tin analogs
属性
CAS 编号 |
333737-46-5 |
|---|---|
分子式 |
C34H32Ge2 |
分子量 |
585.9 g/mol |
IUPAC 名称 |
methyl-[2-[methyl(diphenyl)germyl]-1-phenylethenyl]-diphenylgermane |
InChI |
InChI=1S/C34H32Ge2/c1-35(30-20-10-4-11-21-30,31-22-12-5-13-23-31)28-34(29-18-8-3-9-19-29)36(2,32-24-14-6-15-25-32)33-26-16-7-17-27-33/h3-28H,1-2H3 |
InChI 键 |
FNMJBYMHHPDHGP-UHFFFAOYSA-N |
规范 SMILES |
C[Ge](C=C(C1=CC=CC=C1)[Ge](C)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


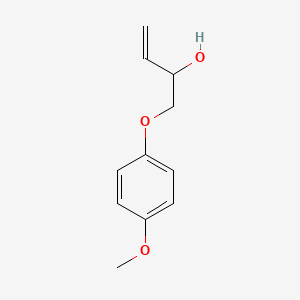
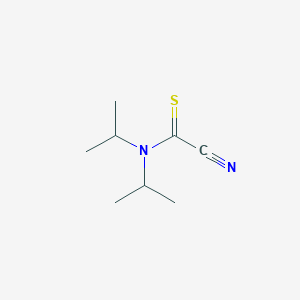
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)

![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
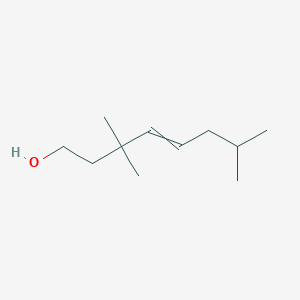
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
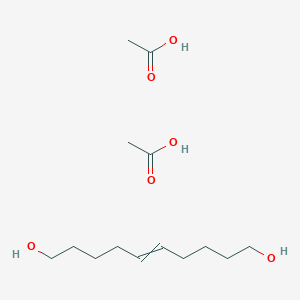
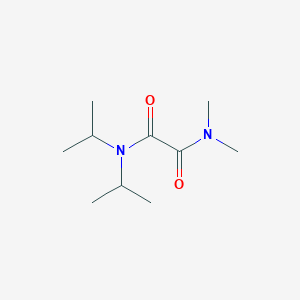
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)
